N-(2,6-dichlorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
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Overview
Description
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- is a chemical compound with the molecular formula C9H5Cl5NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms on the benzene ring and a trichloroethenyl group attached to the amide nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- typically involves the following steps:
Chlorination of Benzamide: The starting material, benzamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Formation of Trichloroethenyl Group: The trichloroethenyl group is introduced through a reaction with trichloroethylene in the presence of a base.
Amidation: The final step involves the reaction of the chlorinated benzamide with trichloroethenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, plastics, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: A simpler derivative with only two chlorine atoms on the benzene ring.
2,6-Dichloro-N-(trichloroacetyl)benzamide: Another derivative with a trichloroacetyl group instead of the trichloroethenyl group.
2,6-Dichloro-N-(trifluoroacetyl)benzamide: A similar compound with a trifluoroacetyl group.
Uniqueness
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
647825-65-8 |
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Molecular Formula |
C10H5Cl5N2O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,6-dichloro-N-(1,2,2-trichloroethenylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H5Cl5N2O2/c11-4-2-1-3-5(12)6(4)9(18)17-10(19)16-8(15)7(13)14/h1-3H,(H2,16,17,18,19) |
InChI Key |
QUICADUIYGXWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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